(S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate
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Overview
Description
(S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate typically involves the protection of an amino group with the Boc group. One common method is to react the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The Boc group is often removed using trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine after Boc group removal.
Scientific Research Applications
(S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Mechanism of Action
The mechanism of action of (S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: Another Boc-protected amino acid used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds used in various synthetic applications.
Uniqueness
(S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate is unique due to its specific structure, which combines a Boc-protected amino group with a hydroxyl group and an ester functionality. This combination allows for versatile synthetic applications, particularly in the preparation of complex peptides and other bioactive molecules.
Properties
Molecular Formula |
C11H20N2O6 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
methyl 2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |
InChI |
InChI=1S/C11H20N2O6/c1-11(2,3)19-10(17)13-7(6-14)9(16)12-5-8(15)18-4/h7,14H,5-6H2,1-4H3,(H,12,16)(H,13,17)/t7-/m0/s1 |
InChI Key |
CXZSLNOXFKTDKT-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NCC(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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